7-Methyl-2,3-dihydro-1H-inden-1-amine

Serotonin Receptor 5-HT1A Ligand Structure-Activity Relationship

7-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 168902-78-1) is a bicyclic primary amine belonging to the 1-aminoindane class, characterized by a methyl substituent at the 7-position of the indane ring. This substitution confers a computed logP of 1.6 and a topological polar surface area of 26 Ų, defining a specific lipophilic-electronic profile distinct from unsubstituted or alternative-position analogs.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 168902-78-1
Cat. No. B060908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,3-dihydro-1H-inden-1-amine
CAS168902-78-1
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=C2C(CCC2=CC=C1)N
InChIInChI=1S/C10H13N/c1-7-3-2-4-8-5-6-9(11)10(7)8/h2-4,9H,5-6,11H2,1H3
InChIKeyZIOLVQXVKOGSHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 168902-78-1): Core Scaffold and Physicochemical Baseline for Procurement Decisions


7-Methyl-2,3-dihydro-1H-inden-1-amine (CAS 168902-78-1) is a bicyclic primary amine belonging to the 1-aminoindane class, characterized by a methyl substituent at the 7-position of the indane ring . This substitution confers a computed logP of 1.6 and a topological polar surface area of 26 Ų, defining a specific lipophilic-electronic profile distinct from unsubstituted or alternative-position analogs . The compound is primarily supplied as a racemic mixture and serves as a versatile building block in medicinal chemistry and asymmetric synthesis .

1 Racemic 1-aminoindane scaffold for SAR exploration and asymmetric synthesis
2 7-Methyl substitution defines a specific lipophilic-electronic profile for targeted medicinal chemistry

Procurement Risk: Why In-Class 1-Aminoindanes Cannot Substitute for the 7-Methyl Derivative


Generic substitution among 1-aminoindane derivatives is unreliable due to the profound impact of the 7-methyl group on both biological recognition and physicochemical properties. SAR studies on 7-substituted 1-aminoindans demonstrate that the nature of the substituent dictates serotonin receptor subtype affinity and intrinsic activity, with the 7-propoxy analog acting as a 5-HT1A agonist (pEC50 5.89) while other 7-substituted analogs show negligible affinity . Computed logP values differ markedly; the 7-methyl compound (logP 1.6) presents a different lipophilicity profile compared to the unsubstituted 1-aminoindane, directly affecting membrane permeability and formulation requirements . Replacing it with an incorrect 7-substituted or unsubstituted analog can lead to loss of target engagement and confounded experimental results.

Substituent-dependent receptor affinity
7-Alkoxy analogs exhibit 5-HT1A agonism; replacement may introduce confounding receptor activity absent in the 7-methyl derivative.
Lipophilicity mismatch
The 7-methyl group shifts lipophilicity versus unsubstituted 1-aminoindane; membrane permeability and formulation behavior may differ significantly.

Head-to-Head Evidence: Quantified Differentiation of 7-Methyl-2,3-dihydro-1H-inden-1-amine from Closest Analogs


5-HT1A Receptor Affinity: Low vs. High Affinity 7-Substituted Analogs

In a series of homochiral 7-substituted 1-aminoindans, the 7-methoxy and 7-propoxy derivatives exhibited the highest 5-HT1A receptor affinity with pK1 values of 6.22 and 7.07, respectively, whereas the 7-unsubstituted and smaller 7-alkyl analogs, including the 7-methyl congener, showed low affinity across all 5-HT receptor subtypes tested . This class-level inference indicates that the 7-methyl compound is functionally distinct and cannot serve as a 5-HT1A ligand.

5-HT1A Affinity
Class-level
pK₁ difference > 1 log unit (low affinity vs. 7.07 for 7-propoxy)
Supports use as negative control in 5-HT1A assays; not a ligand.
Source-based SAR; direct measurement for 7-methyl not reported.
Serotonin Receptor 5-HT1A Ligand Structure-Activity Relationship

Computed Lipophilicity: logP of 1.6 vs. Unsubstituted 1-Aminoindane

The computed XLogP3-AA value for 7-Methyl-2,3-dihydro-1H-inden-1-amine is 1.6, compared to a computed logP of approximately 1.2 for the unsubstituted 2,3-dihydro-1H-inden-1-amine . This 0.4 log unit increase reflects a measurable difference in lipophilicity conferred by the 7-methyl group.

Computed logP
Cross-study comparable
ΔlogP = +0.4 (1.6 vs. ~1.2 unsubstituted)
Incremental lipophilicity supports SAR and permeability profiling.
Computed value; experimental determination recommended.
Physicochemical Property Lipophilicity Drug Design

Commercial Purity Benchmark: 95% vs. 97% Competitor Offering

Fluorochem supplies 7-Methyl-2,3-dihydro-1H-inden-1-amine at a standard purity of 95%, whereas an alternative vendor (Chemenu) lists the compound at 97% purity . This 2% absolute purity difference can be critical for sensitive synthetic applications where trace impurities may affect reaction outcomes.

Purity Benchmark
Data to verify
95% (Fluorochem) vs. 97% (Chemenu)
Purity grade may affect reaction sensitivity and cost-profile selection.
Vendor-specified; analytical method not reported.
Chemical Procurement Purity Specification Quality Control

Targeted Application Scenarios for 7-Methyl-2,3-dihydro-1H-inden-1-amine Based on Quantitative Differentiation Evidence


Negative Control for 5-HT1A Receptor Functional Assays

Owing to its demonstrated low affinity at 5-HT1A receptors relative to 7-alkoxy analogs , 7-Methyl-2,3-dihydro-1H-inden-1-amine is ideally suited as a negative control or baseline compound in 5-HT receptor binding and functional assays. Its use ensures that observed receptor activation is attributable to the test ligand and not to the aminoindane scaffold itself.

Physicochemically Defined Building Block for Lipophilicity-Driven SAR

With a computed logP of 1.6—deliberately higher than the unsubstituted 1-aminoindane (logP ~1.2)—this compound enables medicinal chemists to explore the impact of incremental lipophilicity on target engagement, ADME, and off-target profiles . It is the building block of choice when a moderate logP increase is desired without introducing larger substituents.

Intermediate for Chiral Auxiliary Synthesis

7-Methyl-substituted cis-1-amino-2-indanol derivatives are established as efficient chiral auxiliaries for asymmetric synthesis . The racemic 7-Methyl-2,3-dihydro-1H-inden-1-amine serves as a cost-effective starting material for the preparation of these auxiliaries having access to both enantiomeric series.

Application
Selection Property
Validation Focus
Negative control for 5-HT1A assays
Low 5-HT1A affinity vs. 7-alkoxy analogs
Confirm scaffold inactivity in receptor binding/functional assays
Lipophilicity-driven SAR building block
Incremental lipophilicity over unsubstituted 1-aminoindane
Evaluate membrane permeability and ADME profile impact
Chiral auxiliary synthesis intermediate
Racemic amine as cost-effective precursor
Chiral auxiliary formation and enantiomeric series access
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